molecular formula C9H12IN3O5 B14163774 4-Amino-1-beta-D-arabinofuranosyl-5-iodo-2(1H)-pyrimidinone CAS No. 17676-67-4

4-Amino-1-beta-D-arabinofuranosyl-5-iodo-2(1H)-pyrimidinone

Cat. No.: B14163774
CAS No.: 17676-67-4
M. Wt: 369.11 g/mol
InChI Key: LQQGJDJXUSAEMZ-KQTDWGMTSA-N
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Description

4-Amino-1-beta-D-arabinofuranosyl-5-iodo-2(1H)-pyrimidinone is a synthetic nucleoside analog. Nucleoside analogs are compounds that mimic the structure of natural nucleosides, which are the building blocks of nucleic acids like DNA and RNA. These compounds are often used in medical research and treatment, particularly in antiviral and anticancer therapies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-1-beta-D-arabinofuranosyl-5-iodo-2(1H)-pyrimidinone typically involves the iodination of a pyrimidine derivative followed by the attachment of the arabinofuranosyl moiety. The reaction conditions often require the use of iodine or iodinating agents, along with catalysts and solvents to facilitate the reaction.

Industrial Production Methods

Industrial production of such compounds usually involves large-scale chemical synthesis in controlled environments. The process may include multiple steps of purification and quality control to ensure the final product’s purity and efficacy.

Chemical Reactions Analysis

Types of Reactions

4-Amino-1-beta-D-arabinofuranosyl-5-iodo-2(1H)-pyrimidinone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the pyrimidine ring.

    Substitution: Halogen substitution reactions can replace the iodine atom with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and halogenating agents like chlorine or bromine. The reactions are typically carried out under controlled temperatures and pH conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various halogenated compounds.

Scientific Research Applications

4-Amino-1-beta-D-arabinofuranosyl-5-iodo-2(1H)-pyrimidinone has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its interactions with enzymes and nucleic acids.

    Medicine: Investigated for its potential antiviral and anticancer properties.

    Industry: Utilized in the development of pharmaceuticals and diagnostic tools.

Mechanism of Action

The mechanism of action of 4-Amino-1-beta-D-arabinofuranosyl-5-iodo-2(1H)-pyrimidinone involves its incorporation into nucleic acids, where it can interfere with DNA and RNA synthesis. This interference can inhibit the replication of viruses or the proliferation of cancer cells. The compound may target specific enzymes involved in nucleic acid metabolism, such as polymerases and kinases.

Comparison with Similar Compounds

Similar Compounds

    4-Amino-1-beta-D-arabinofuranosyl-2(1H)-pyrimidinone: Lacks the iodine atom, which may affect its biological activity.

    5-Iodo-2’-deoxyuridine: Another iodinated nucleoside analog with antiviral properties.

    Cytarabine: A well-known nucleoside analog used in cancer treatment.

Uniqueness

4-Amino-1-beta-D-arabinofuranosyl-5-iodo-2(1H)-pyrimidinone is unique due to its specific structure, which combines the arabinofuranosyl moiety with an iodinated pyrimidine ring. This combination may confer unique biological properties, such as enhanced antiviral or anticancer activity.

Properties

CAS No.

17676-67-4

Molecular Formula

C9H12IN3O5

Molecular Weight

369.11 g/mol

IUPAC Name

4-amino-1-[(3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodopyrimidin-2-one

InChI

InChI=1S/C9H12IN3O5/c10-3-1-13(9(17)12-7(3)11)8-6(16)5(15)4(2-14)18-8/h1,4-6,8,14-16H,2H2,(H2,11,12,17)/t4-,5-,6+,8?/m1/s1

InChI Key

LQQGJDJXUSAEMZ-KQTDWGMTSA-N

Isomeric SMILES

C1=C(C(=NC(=O)N1C2[C@H]([C@@H]([C@H](O2)CO)O)O)N)I

Canonical SMILES

C1=C(C(=NC(=O)N1C2C(C(C(O2)CO)O)O)N)I

Origin of Product

United States

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